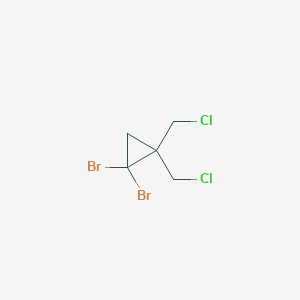

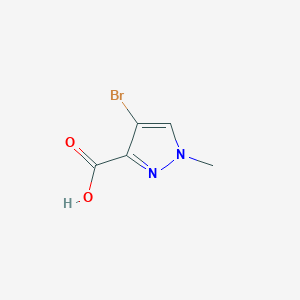

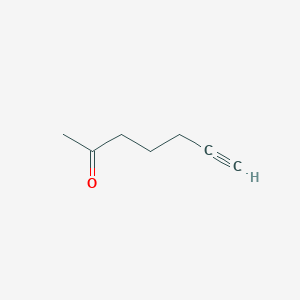

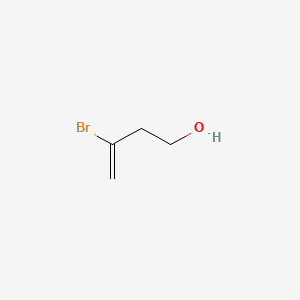

![molecular formula C10H9NO B1268204 1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one CAS No. 40073-45-8](/img/structure/B1268204.png)

1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The introduction to compounds structurally related to "1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one" focuses on the synthesis and characterization of novel π-conjugated systems and heterocyclic compounds. These materials are of interest due to their potential applications in organic electronics and pharmacology.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions including photoinduced electrocyclization, formal radical cyclization, and Lewis acid-catalyzed sequential three-component reactions. These methods allow for the construction of complex molecular structures with high yields and selectivity (Yamamoto et al., 2013), (Clive et al., 2008), (Schlegel & Schneider, 2018).

Molecular Structure Analysis

X-ray crystallographic analysis and spectroscopic methods are crucial for determining the molecular structure of synthesized compounds. These analyses reveal the geometric arrangement of atoms within the molecules and their electronic structure, facilitating a better understanding of their properties and reactivity (Parrish et al., 2003).

Chemical Reactions and Properties

The chemical reactions involving these compounds typically include cycloadditions, radical cyclizations, and nucleophilic substitutions, leading to the formation of various heterocyclic structures. These reactions are influenced by the compounds' electronic and steric properties, which can be tailored for specific applications (Zheng et al., 2011).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal structure, are determined by their molecular structure. The stability and charge-carrier transport properties are particularly important for materials used in electronic devices (Yamamoto et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, electron affinity, and photostability, are critical for the application of these compounds in organic electronics and as intermediates in organic synthesis. These properties are explored through various chemical reactions and spectroscopic analyses (Salgues et al., 2022).

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Formation and Rearrangement : Tetrahydroindeno[1,2-b]indol-10-ones, similar in structure to 1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one, are formed by reacting ninhydrin with substituted anilines. These compounds can rearrange to form 5,11-dihydro-[2]benzopyran[4,3-b]indol-5-ones under acidic conditions (Bullington & Dodd, 1993).

- Complex Synthesis : Novel tetrahydroindeno[1,2-b]pyrrolidines are synthesized via a sequential Ugi multicomponent reaction, followed by palladium-catalyzed aerobic oxidative cyclization (Ibarra-Rivera et al., 2016).

Catalysis and Enantioselective Reactions

- Chiral Catalysis : Cooperative chiral N-heterocyclic carbene and Lewis acid catalysis has been used in reactions involving tetrahydroindeno[1,2-c]furan-1-ones, showcasing a method for enantioselective construction of these compounds (Wang et al., 2016).

DNA Binding and Cytotoxic Agents

- DNA Interaction : Tetrahydroindeno[1,2-b]pyrido[4,3,2-de]quinoline chromophores, structurally related to 1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one, have been investigated for their ability to intercalate with DNA, offering potential for developing DNA sequence-reading molecules (Catoen-Chackal et al., 2004).

Electronic and Optical Properties

- Material Properties : Dihydroindeno[2,1-b]fluorene derivatives, closely related to 1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one, have been studied for their optical and electronic properties, particularly in the context of n-type organic field-effect transistors (Romain et al., 2015).

Molecular Docking Studies

- Molecular Interaction Studies : Vibrational spectra, molecular docking, and analyses of similar compounds indicate potential antimicrobial activity and provide insights into chemical reactivity and interaction pathways (Hasan et al., 2018).

Propriétés

IUPAC Name |

1,2a,3,7b-tetrahydroindeno[1,2-b]azet-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-10-8-5-6-3-1-2-4-7(6)9(8)11-10/h1-4,8-9H,5H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIQMVZCIAHVGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3=CC=CC=C31)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20310294 |

Source

|

| Record name | 1,2a,3,7b-Tetrahydro-2H-indeno[1,2-b]azet-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one | |

CAS RN |

40073-45-8 |

Source

|

| Record name | NSC225048 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2a,3,7b-Tetrahydro-2H-indeno[1,2-b]azet-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

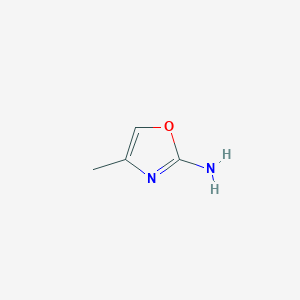

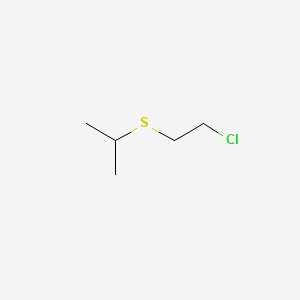

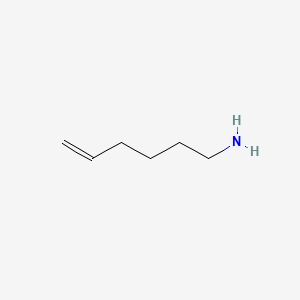

![Methyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B1268127.png)